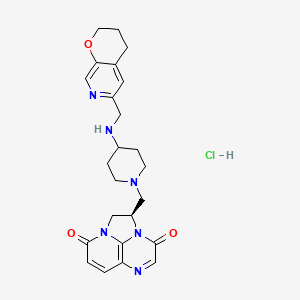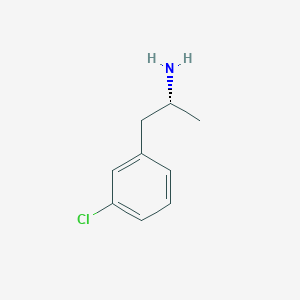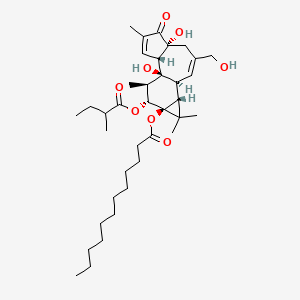
12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate typically involves the esterification of phorbol with 2-methylbutyric acid and dodecanoic acid. The reaction is carried out under controlled conditions to ensure the correct attachment of the acyl groups at the 12th and 13th positions of the phorbol molecule .
Industrial Production Methods: Industrial production of this compound involves the extraction of phorbol esters from Croton tiglium seeds, followed by purification and chemical modification to obtain the desired ester. The process includes solvent extraction, chromatography, and esterification reactions .
化学反応の分析
Types of Reactions: 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phorbol ester, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the ester groups, leading to different derivatives.
Substitution: Substitution reactions can replace one or more functional groups on the phorbol ester, creating new compounds with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: In chemistry, 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate is used as a model compound to study the reactivity and mechanisms of phorbol esters. It serves as a reference for synthesizing other biologically active esters .
Biology: In biological research, this compound is used to investigate the role of PKC in cellular signaling pathways. It helps in understanding how PKC activation affects cell proliferation, differentiation, and apoptosis .
Medicine: In medicine, this compound is studied for its potential therapeutic applications. It has shown promise in cancer research due to its ability to modulate PKC activity, which is involved in tumor promotion and progression .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a tool for screening PKC inhibitors. It also finds applications in the production of bioactive compounds for research and development .
作用機序
12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate exerts its effects primarily through the activation of PKC. The compound binds to the regulatory domain of PKC, leading to its activation. Activated PKC then phosphorylates various target proteins, triggering a cascade of signaling events that regulate cellular functions such as gene expression, cell cycle progression, and apoptosis .
類似化合物との比較
Phorbol 12,13-Dibutyrate (PDBu): Another potent PKC activator used in cancer research.
12-O-Tetradecanoylphorbol-13-acetate (TPA): Widely used in research to study PKC activation and its effects on cells.
12-O-Acetylphorbol-13-decanoate: Similar in structure but with different acyl groups, leading to varied biological activities.
Uniqueness: 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate is unique due to its specific acyl groups, which confer distinct biological properties. Its ability to selectively activate PKC makes it a valuable tool in research and potential therapeutic applications .
特性
CAS番号 |
250268-59-8 |
|---|---|
分子式 |
C37H58O8 |
分子量 |
630.8 g/mol |
IUPAC名 |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbutanoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] dodecanoate |
InChI |
InChI=1S/C37H58O8/c1-8-10-11-12-13-14-15-16-17-18-29(39)45-37-30(34(37,6)7)27-20-26(22-38)21-35(42)28(19-24(4)31(35)40)36(27,43)25(5)32(37)44-33(41)23(3)9-2/h19-20,23,25,27-28,30,32,38,42-43H,8-18,21-22H2,1-7H3/t23?,25-,27+,28-,30-,32-,35-,36-,37-/m1/s1 |
InChIキー |
HNUDFMQYCDPTHE-QPUDZDCCSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)C(C)CC)C)O)C=C(C4=O)C)O)CO |
正規SMILES |
CCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(C)CC)C)O)C=C(C4=O)C)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


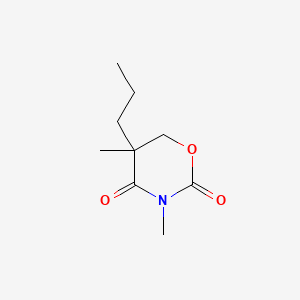
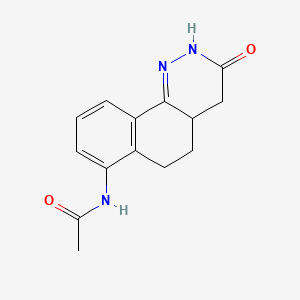
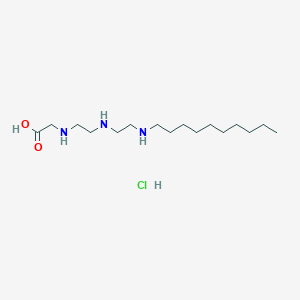
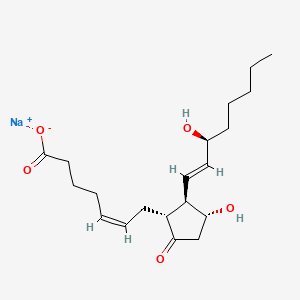
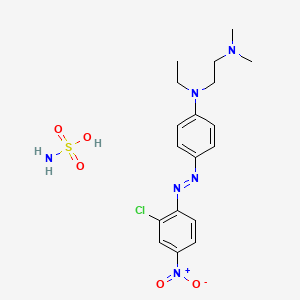
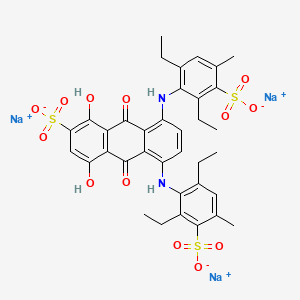
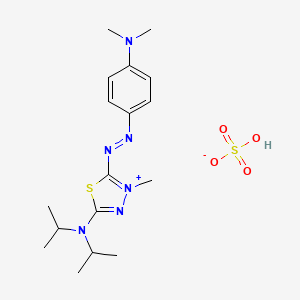
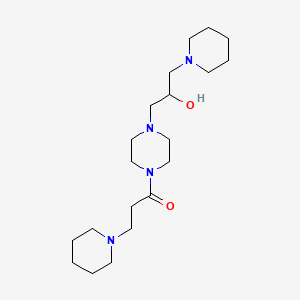

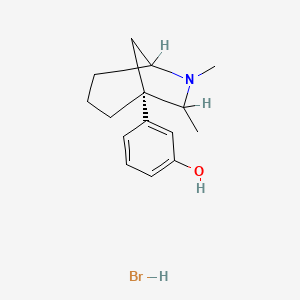
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
